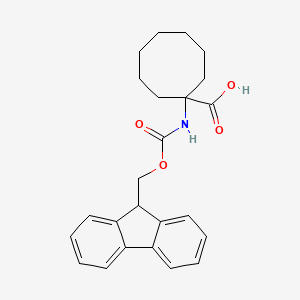

Fmoc-1-amino-1-cyclooctanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-1-amino-1-cyclooctanecarboxylic acid is a specialized compound used primarily in the field of peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 1-amino-1-cyclooctanecarboxylic acid. This compound is known for its stability and ease of removal under mildly basic conditions, making it a valuable tool in the synthesis of peptides and other complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group of 1-amino-1-cyclooctanecarboxylic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-1-amino-1-cyclooctanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amino group to participate in further reactions.

Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form peptide bonds.

Protection/Deprotection Reactions: The Fmoc group can be reintroduced or removed as needed during peptide synthesis.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Coupling Reagents: Carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, TBTU) are used for peptide bond formation.

Solvents: Dichloromethane, dimethylformamide, and acetonitrile are frequently used.

Major Products Formed

The major products formed from these reactions are peptides and other amino acid derivatives, which can be further modified or used in various applications .

Aplicaciones Científicas De Investigación

Fmoc-1-amino-1-cyclooctanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: The compound is used to create peptide-based probes and inhibitors for studying biological processes.

Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of Fmoc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins. The compound does not have a specific molecular target or pathway but rather serves as a versatile tool in synthetic chemistry .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclooctane ring.

Fmoc-1-amino-1-cyclopentanecarboxylic acid: Contains a cyclopentane ring.

Fmoc-1-amino-1-cyclobutanecarboxylic acid: Features a cyclobutane ring.

Uniqueness

Fmoc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger cyclooctane ring, which can impart different steric and electronic properties compared to its smaller-ring counterparts. This can influence the reactivity and stability of the compound, making it suitable for specific applications in peptide synthesis .

Actividad Biológica

Fmoc-1-amino-1-cyclooctanecarboxylic acid (Fmoc-COCA) is a compound of interest in medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of Fmoc-COCA, focusing on its mechanisms, applications, and relevant case studies.

Structural Characteristics

Fmoc-COCA is characterized by the presence of a cyclooctane ring, which contributes to its conformational flexibility and hydrophobicity. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety during peptide synthesis, enhancing the stability and solubility of the compound in various solvents.

Antimicrobial Properties

Recent studies have indicated that Fmoc-COCA exhibits significant antimicrobial activity. For instance, peptides synthesized using Fmoc-COCA showed promising results against various bacterial strains. The mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | E. coli | 5 µM |

| Peptide B | S. aureus | 3 µM |

| Peptide C | P. aeruginosa | 7 µM |

Antimalarial Activity

In a study evaluating the antimalarial properties of peptides synthesized with Fmoc strategies, it was found that modifications in the amino acid sequence significantly affected their activity against Plasmodium berghei. Notably, peptides with hydrophobic residues exhibited enhanced antimalarial activity compared to their polar counterparts . The structure-activity relationship (SAR) analysis revealed that the presence of cyclooctane derivatives could influence the lipophilicity and membrane penetration capabilities of these peptides.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound 1 | 10.00 | Baseline for comparison |

| Compound 2 | 3.31 | Increased activity with phenylalanine substitution |

| Compound 3 | 2.57 | Enhanced activity with ornithine |

The biological activity of Fmoc-COCA can be attributed to its ability to interact with biological membranes and proteins. Its hydrophobic properties facilitate membrane disruption, while specific interactions with target proteins can modulate enzymatic activities or signal transduction pathways.

Case Study: Antimalarial Peptide Design

A detailed investigation into the design of antimalarial peptides incorporating Fmoc-COCA was conducted. The study synthesized several peptide variants and assessed their efficacy against Plasmodium species. The findings suggested that peptides containing Fmoc-COCA not only demonstrated lower IC50 values but also exhibited selective toxicity towards malaria parasites over mammalian cells.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBLCNRXHNKHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363745 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222166-38-3 |

Source

|

| Record name | 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.